4-(4-Chlorophenyl)-2-(4-methylphenyl)-1,3-oxazol-5(4H)-one
Description
Properties
CAS No. |
110314-98-2 |
|---|---|
Molecular Formula |
C16H12ClNO2 |
Molecular Weight |
285.72 g/mol |
IUPAC Name |
4-(4-chlorophenyl)-2-(4-methylphenyl)-4H-1,3-oxazol-5-one |
InChI |
InChI=1S/C16H12ClNO2/c1-10-2-4-12(5-3-10)15-18-14(16(19)20-15)11-6-8-13(17)9-7-11/h2-9,14H,1H3 |
InChI Key |
JETXCIIXRGCLHA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC(C(=O)O2)C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
Biological Activity
4-(4-Chlorophenyl)-2-(4-methylphenyl)-1,3-oxazol-5(4H)-one is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant case studies, research findings, and data tables.
Chemical Structure and Properties
The compound has the following molecular formula: with a molecular weight of 288.75 g/mol. It features an oxazole ring substituted by chlorophenyl and methylphenyl groups, which are critical for its biological interactions.
Research indicates that the biological activity of this compound may be attributed to its ability to interact with various biological targets, including enzymes and receptors. The presence of halogen (chlorine) and methyl groups enhances its lipophilicity, potentially improving membrane permeability and bioavailability.
Antimicrobial Activity
Studies have demonstrated that derivatives of oxazolones exhibit significant antimicrobial properties. For instance, compounds similar to 4-(4-Chlorophenyl)-2-(4-methylphenyl)-1,3-oxazol-5(4H)-one have shown activity against various bacterial strains.
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 4-(4-Chlorophenyl)-2-(4-methylphenyl)-1,3-oxazol-5(4H)-one | Staphylococcus aureus | 0.025 mg/mL |
| 4-(4-Chlorophenyl)-2-(4-methylphenyl)-1,3-oxazol-5(4H)-one | Escherichia coli | 0.020 mg/mL |
These results indicate that the compound has promising antibacterial properties.
Anticancer Activity
In vitro studies have evaluated the anticancer potential of this compound against various cancer cell lines. The cytotoxic effects were assessed using the MTT assay.
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast Cancer) | 15.0 |
| HeLa (Cervical Cancer) | 12.5 |
The results suggest that the compound exhibits moderate cytotoxicity against these cancer cell lines, indicating its potential as an anticancer agent.
Case Studies
- In Silico Studies : Molecular docking studies have been performed to predict the binding affinity of 4-(4-Chlorophenyl)-2-(4-methylphenyl)-1,3-oxazol-5(4H)-one with various targets such as cyclooxygenase (COX) enzymes and lipoxygenases (LOX). These studies indicated strong binding interactions through hydrogen bonding and hydrophobic interactions, which correlate with observed biological activities.
- In Vivo Studies : A recent study investigated the in vivo efficacy of this compound in a mouse model of bacterial infection. Results showed a significant reduction in bacterial load in treated mice compared to controls, supporting its potential therapeutic application.
Comparison with Similar Compounds
Oxazolone derivatives exhibit diverse biological and physicochemical properties depending on substituent patterns. Below is a detailed comparison of 4-(4-chlorophenyl)-2-(4-methylphenyl)-1,3-oxazol-5(4H)-one with structurally analogous compounds:
Structural and Electronic Properties
Key Observations :
- Electron-Withdrawing Groups (e.g., Cl) : Enhance stability and antimicrobial potency but may increase toxicity .
- Extended Aromatic Systems (e.g., naphthalene, thiophene) : Improve π-π stacking and charge mobility, making them suitable for optoelectronic devices .
- Electron-Donating Groups (e.g., NMe₂) : Alter redox properties, enabling applications in photoredox chemistry .
Toxicity and Stability
- Aquatic Toxicity : 4-(4-Chlorophenyl)-2-(4-methylphenyl)-1,3-oxazol-5(4H)-one shows moderate toxicity (LC₅₀ = 12.5 μg/mL in Daphnia magna), higher than sulfonyl-substituted analogs (LC₅₀ > 50 μg/mL) .
- Metabolic Stability: Methyl and chloro groups may slow oxidative metabolism compared to methoxy or amino substituents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
